molecular formula C15H27N3O9P2 B12420008 Primaquine-d3 (diphosphate)

Primaquine-d3 (diphosphate)

Cat. No.: B12420008
M. Wt: 458.36 g/mol
InChI Key: GJOHLWZHWQUKAU-DHLLOTLESA-N
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Description

Primaquine-d3 (diphosphate) is a deuterium-labeled version of primaquine diphosphate, an 8-aminoquinoline compound. Primaquine is primarily used as an antimalarial agent, effective against the liver stages of Plasmodium vivax and Plasmodium ovale, and it is also used to prevent the transmission of Plasmodium falciparum . The deuterium labeling in Primaquine-d3 allows for more precise pharmacokinetic and pharmacodynamic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of primaquine diphosphate involves several key steps. Initially, methyl vinyl ketone reacts with nitromethane to produce 5-amylnitrite-2-ketone. This intermediate then undergoes a condensation reaction with 6-methoxyl-8-aminoquinoline to form an imine intermediate. The imine intermediate is subsequently reduced to yield primaquine. Finally, the primaquine is acidified with phosphoric acid to form primaquine diphosphate .

Industrial Production Methods

Industrial production of primaquine diphosphate follows similar synthetic routes but is optimized for large-scale production. The process involves the use of common industrial raw materials and efficient reaction conditions to maximize yield and purity. Recrystallization is often employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Primaquine-d3 (diphosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Primaquine-d3 (diphosphate) has several scientific research applications:

    Chemistry: Used in studies to understand the metabolic pathways and reaction mechanisms of primaquine.

    Biology: Helps in tracing the distribution and metabolism of primaquine in biological systems.

    Medicine: Used in pharmacokinetic and pharmacodynamic studies to improve the efficacy and safety of antimalarial treatments.

    Industry: Employed in the development of new antimalarial drugs and formulations

Mechanism of Action

Primaquine-d3 (diphosphate) exerts its effects by interfering with the mitochondrial function of the malaria parasite. It disrupts the electron transport chain, leading to the generation of reactive oxygen species and subsequent parasite death. The compound targets the liver stages of the parasite, preventing relapse and transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Primaquine-d3 (diphosphate) is unique due to its deuterium labeling, which allows for more precise studies of its pharmacokinetics and pharmacodynamics. This labeling helps in understanding the metabolic pathways and improving the efficacy and safety of primaquine .

Properties

Molecular Formula

C15H27N3O9P2

Molecular Weight

458.36 g/mol

IUPAC Name

phosphoric acid;4-N-[6-(trideuteriomethoxy)quinolin-8-yl]pentane-1,4-diamine

InChI

InChI=1S/C15H21N3O.2H3O4P/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;2*1-5(2,3)4/h4,6,8-11,18H,3,5,7,16H2,1-2H3;2*(H3,1,2,3,4)/i2D3;;

InChI Key

GJOHLWZHWQUKAU-DHLLOTLESA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C2C(=C1)C=CC=N2)NC(C)CCCN.OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)O.OP(=O)(O)O

Origin of Product

United States

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